![molecular formula C10H11N4O7P B12738731 Inosine 2',3'-cyclic phosphate CAS No. 15569-30-9](/img/structure/B12738731.png)
Inosine 2',3'-cyclic phosphate
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Overview
Description
Inosine 2’,3’-cyclic phosphate is a cyclic nucleotide, a type of nucleotide in which the phosphate group is bonded to two of the sugar’s hydroxyl groups, forming a cyclical or ring structure . This compound is a substrate for 2’,3’-cyclic-nucleotide 3’-phosphodiesterase . It has the molecular formula C10H11N4O7P and is structurally related to other cyclic nucleotides .
Preparation Methods
Inosine 2’,3’-cyclic phosphate can be synthesized enzymatically. One method involves the digestion of yeast RNA by RNase T1, which yields guanosine-2’,3’-cyclic phosphate. From deamino-yeast RNA, inosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate can be obtained . This enzymatic preparation method is efficient and yields good quantities of the compound.
Chemical Reactions Analysis
Inosine 2’,3’-cyclic phosphate undergoes various chemical reactions, including hydrolysis. The hydrolysis of inosine 2’,3’-cyclic phosphate by RNase T1 has an optimum pH range of 5.5 to 6.5 . This reaction results in the formation of inosine and phosphate. The compound can also participate in other reactions typical of cyclic nucleotides, such as oxidation and reduction, depending on the reagents and conditions used.
Scientific Research Applications
Inosine 2’,3’-cyclic phosphate has several scientific research applications. It is used in studies related to RNA metabolism and the role of cyclic nucleotides in biological processes . The compound is also involved in the generation of cyclic phosphate-containing RNAs, which are significant in various biological processes, including RNA splicing and the unfolded protein response pathway . Additionally, it has been detected in mammalian organs, although its biological role remains elusive .
Mechanism of Action
The mechanism of action of inosine 2’,3’-cyclic phosphate involves its role as a substrate for specific enzymes, such as 2’,3’-cyclic-nucleotide 3’-phosphodiesterase . This enzyme catalyzes the hydrolysis of the cyclic phosphate to produce inosine and phosphate. The compound’s effects are mediated through its interactions with these enzymes and the subsequent biochemical pathways involved in nucleotide metabolism .
Comparison with Similar Compounds
Inosine 2’,3’-cyclic phosphate is similar to other cyclic nucleotides, such as guanosine-2’,3’-cyclic phosphate and xanthosine-2’,3’-cyclic phosphate . These compounds share a similar cyclic structure and participate in analogous biochemical reactions. inosine 2’,3’-cyclic phosphate is unique in its specific interactions with certain enzymes and its distinct role in RNA metabolism .
Conclusion
Inosine 2’,3’-cyclic phosphate is a significant cyclic nucleotide with various applications in scientific research. Its unique structure and interactions with specific enzymes make it a valuable compound for studying RNA metabolism and other biological processes.
Biological Activity
Inosine 2',3'-cyclic phosphate (cIMP) is a cyclic nucleotide that plays a significant role in various biological processes, including cellular signaling, RNA metabolism, and potential therapeutic applications. This article delves into the biological activity of cIMP, supported by relevant data tables, case studies, and detailed research findings.
Structure and Formation
This compound is characterized by its cyclic structure, where the phosphate group is bonded to the 2' and 3' hydroxyl groups of the ribose sugar. This unique configuration allows cIMP to function as a substrate for specific enzymes, notably 2',3'-cyclic-nucleotide phosphodiesterase (CNP), which catalyzes its hydrolysis to inosine 2'-phosphate .
The formation of cIMP can occur enzymatically from other cyclic nucleotides or through deamination processes involving 2',3'-cyclic adenosine monophosphate (cAMP) . The presence of cIMP has been detected in various mammalian organs, including the brain, kidney, spleen, heart, and liver, indicating its widespread physiological relevance .
Biological Functions
Cell Signaling and Regulation
Recent studies have highlighted the role of cIMP in regulating cellular pathways. For instance, cIMP has been shown to influence flagellar motility and biofilm formation in bacteria such as E. coli and Salmonella Typhimurium. These effects are mediated through pathways regulated by cNMPs (cyclic nucleoside monophosphates), demonstrating the compound's significance in microbial physiology .
Furthermore, cIMP acts as a second messenger in vascular responses. Research indicates that hydrogen sulfide (H₂S) induces contraction in vascular smooth muscle through a mechanism involving cIMP. This effect is contingent upon the presence of endothelial nitric oxide synthase (eNOS) and soluble guanylyl cyclase (sGC), underscoring cIMP's role in vascular biology .
RNA Metabolism
The involvement of cIMP in RNA metabolism is particularly noteworthy. It has been identified as a critical component in the processing of RNA molecules. For example, cIMP is formed at the 3' termini of RNAs during specific enzymatic reactions, influencing RNA stability and degradation pathways . Additionally, oxidative stress has been shown to enhance the expression of 2',3'-cyclic phosphate-containing RNAs (cP-RNAs), linking cIMP to stress responses at the molecular level .
Case Studies
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Vascular Response to H₂S :
- Objective : To investigate the role of cIMP in vascular contraction.
- Method : Isolated vessel rings were precontracted with phenylephrine and exposed to H₂S.
- Findings : The study demonstrated that vessels lacking cIMP exhibited reduced contractile responses to H₂S, confirming its essential role as a signaling molecule in vascular physiology .
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Regulation of Gene Expression in Bacteria :
- Objective : To explore how cNMPs affect gene expression related to stress responses in E. coli.
- Method : Transcriptomic analysis comparing wild-type strains with those expressing CNPase or lacking RNase I.
- Findings : Significant changes in gene expression were observed, linking elevated levels of cNMPs to enhanced biofilm formation and motility under stress conditions .
Data Tables
Properties
CAS No. |
15569-30-9 |
---|---|
Molecular Formula |
C10H11N4O7P |
Molecular Weight |
330.19 g/mol |
IUPAC Name |
9-[(3aR,4R,6R,6aR)-2-hydroxy-6-(hydroxymethyl)-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N4O7P/c15-1-4-6-7(21-22(17,18)20-6)10(19-4)14-3-13-5-8(14)11-2-12-9(5)16/h2-4,6-7,10,15H,1H2,(H,17,18)(H,11,12,16)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
SBJVDTBACUMFFD-KQYNXXCUSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H]4[C@@H]([C@H](O3)CO)OP(=O)(O4)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C4C(C(O3)CO)OP(=O)(O4)O |
physical_description |
Solid |
Origin of Product |
United States |
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